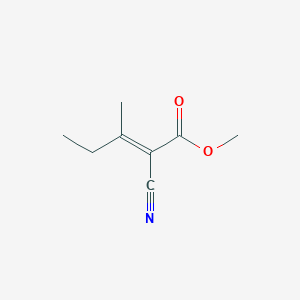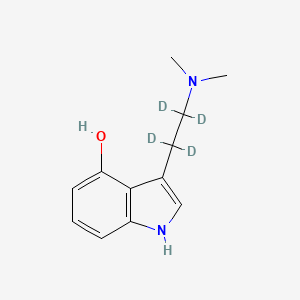amino]butanedioic acid](/img/structure/B13445726.png)
(2S)-2-[[2-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)acetyl](15N)amino]butanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-[2-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)acetylamino]butanedioic acid is a complex organic compound featuring deuterium and nitrogen isotopes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[2-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)acetylamino]butanedioic acid typically involves multiple steps, including the incorporation of deuterium and nitrogen isotopes. The process begins with the preparation of the indole derivative, followed by the introduction of deuterium atoms through specific deuteration reactions. The final step involves the coupling of the indole derivative with butanedioic acid under controlled conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound would require advanced facilities capable of handling isotopic labeling and complex organic synthesis. The process would involve large-scale deuteration and coupling reactions, with stringent quality control measures to ensure the purity and isotopic composition of the final product.
化学反応の分析
Types of Reactions
(2S)-2-[2-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)acetylamino]butanedioic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions, leading to the formation of quinoline derivatives.
Reduction: The compound can be reduced to form different indoline derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted indole and indoline derivatives, which can be further utilized in different applications.
科学的研究の応用
(2S)-2-[2-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)acetylamino]butanedioic acid has several scientific research applications:
Chemistry: Used as a labeled compound in isotopic studies to trace reaction pathways and mechanisms.
Biology: Employed in metabolic studies to understand the incorporation and effects of isotopes in biological systems.
Medicine: Potential use in drug development and pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Utilized in the development of advanced materials and catalysts with specific isotopic compositions.
作用機序
The mechanism of action of (2S)-2-[2-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)acetylamino]butanedioic acid involves its interaction with specific molecular targets and pathways. The deuterium atoms can influence the compound’s stability and reactivity, while the nitrogen isotope can affect its binding affinity and interaction with enzymes and receptors. These isotopic effects can lead to unique biological and chemical properties, making the compound valuable for various applications.
類似化合物との比較
Similar Compounds
(2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]butanedioic acid: Lacks the deuterium and nitrogen isotopes, resulting in different chemical and biological properties.
(2S)-2-[[2-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)acetyl]amino]pentanedioic acid: Similar isotopic composition but with a different carbon chain length, affecting its reactivity and applications.
Uniqueness
The unique isotopic composition of (2S)-2-[2-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)acetylamino]butanedioic acid sets it apart from other compounds. The presence of deuterium and nitrogen isotopes can significantly alter its chemical and biological properties, making it a valuable tool in various scientific research fields.
特性
分子式 |
C14H14N2O5 |
|---|---|
分子量 |
296.29 g/mol |
IUPAC名 |
(2S)-2-[[2-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)acetyl](15N)amino]butanedioic acid |
InChI |
InChI=1S/C14H14N2O5/c17-12(16-11(14(20)21)6-13(18)19)5-8-7-15-10-4-2-1-3-9(8)10/h1-4,7,11,15H,5-6H2,(H,16,17)(H,18,19)(H,20,21)/t11-/m0/s1/i1D,2D,3D,4D,7D,16+1 |
InChIキー |
VAFNMNRKDDAKRM-POUMDCGTSA-N |
異性体SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])CC(=O)[15NH][C@@H](CC(=O)O)C(=O)O)[2H])[2H] |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NC(CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


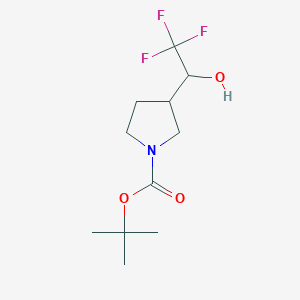
![1,1-Dimethylethyl (4R,6R)-6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetate](/img/structure/B13445652.png)

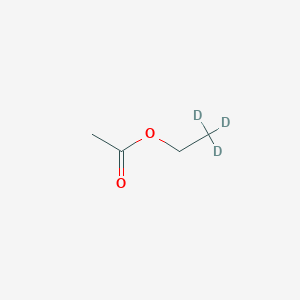

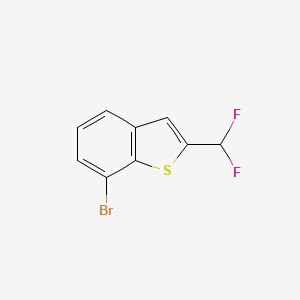
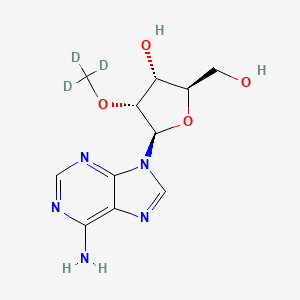
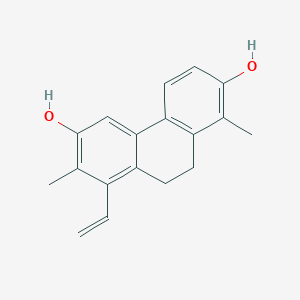
![5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid](/img/structure/B13445700.png)
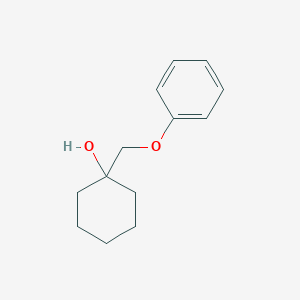
![[3R-[3A,4A,5B(R*)]]-5-(1-Carboxy-1-phosphonoethoxy)-4-hydroxy-3-(phosphonooxy)-1-cyclohexene-1-carboxylic acid](/img/structure/B13445712.png)

